Nateglinide
Vue d'ensemble
Description
Nateglinide is a novel insulinotropic agent used in the treatment of type 2 diabetes. It is chemically distinct from other classes of diabetes medications, such as sulphonylureas and repaglinide, due to its unique structure and mechanism of action. Nateglinide is a D-phenylalanine derivative that stimulates insulin release through its interaction with ATP-sensitive potassium (K(ATP)) channels in pancreatic beta-cells. The drug's pharmacological effect is characterized by a rapid onset and a short duration of action, which is sensitive to ambient glucose levels and more resistant to metabolic inhibition (Hu, 2002).
Synthesis Analysis
Nateglinide has been synthesized through various methods, with significant improvements over time to optimize yield and process efficiency. One method involves starting from β-pinene, which is oxidized and then subjected to several chemical transformations to yield nateglinide (Jin Jian-zhong, 2007). Another method uses 4-isopropylbenzaldehyde as the starting material, undergoing isomerization, oxidation, and catalytic hydrogenation to produce nateglinide (An Lin-kun, 2006). These methods highlight the diverse approaches to synthesizing this antidiabetic drug, focusing on improving synthesis conditions such as reaction time, temperature, and reagents for higher yields and cost-effectiveness.
Molecular Structure Analysis
The molecular structure of nateglinide is critical to its function, enabling its unique interaction with K(ATP) channels in pancreatic beta-cells. This interaction is mediated through the drug's specific molecular features, which facilitate a fast and effective insulin release mechanism. The molecular structure has been confirmed through spectroscopic analysis, including IR, NMR, and MS techniques, ensuring the correct synthesis and identification of nateglinide (Gao Hong-yun, 2007).
Chemical Reactions and Properties
Nateglinide's chemical properties, such as its interaction with K(ATP) channels and its binding to sulphonylurea receptors, are fundamental to its pharmacological effects. Studies have demonstrated that nateglinide selectively inhibits pancreatic beta-cell-type K(ATP) channels, a mechanism distinct from sulfonylureas and repaglinide, despite lacking a sulfonylurea or benzamido moiety (M. Chachin et al., 2003).
Physical Properties Analysis
The physical properties of nateglinide, such as solubility and crystal form, significantly affect its pharmaceutical behavior. Various strategies, including cocrystallization, have been explored to enhance these properties, improving solubility and dissolution rates. This is crucial for the drug's effectiveness, particularly given its role in managing postprandial blood glucose levels (G. Bruni et al., 2019).
Chemical Properties Analysis
Exploring nateglinide's chemical properties, including its stability and interactions with other substances, is vital for its development and application as a medication. Studies on nateglinide's inclusion complexes and polymorphs have provided insights into its behavior in various formulations, affecting its pharmacokinetics and pharmacodynamics (Jingna Xu et al., 2017).
Applications De Recherche Scientifique
Enhancing Insulin Secretion
Nateglinide has been found effective in enhancing insulin secretion in both animals and healthy human volunteers, presenting a potential advancement in treating Type 2 diabetes mellitus (Whitelaw, Clark, Smith, & Nattrass, 2000).
Improving Glycemic Control
Studies indicate that Nateglinide improves mealtime and mean glycemic control by restoring the early insulin secretion phase and is well tolerated by patients with Type 2 diabetes (Hanefeld, Bouter, Dickinson, & Guitard, 2000).
Ameliorating Insulin Resistance
Research shows that Nateglinide can ameliorate insulin resistance and insulin secretory defects in type 2 diabetic patients (Hazama et al., 2006).
Co-Crystallization with Sucralose
A study found that co-crystallization of nateglinide with sucralose led to a faster and more extensive reduction in blood glucose levels compared to the unprocessed drug (Arafa, El-Gizawy, Osman, & Maghraby, 2017).
Continuous Glucose Monitoring
Nateglinide was evaluated using innovative technology like continuous glucose monitoring, showing significant decreases in mean and fasting blood glucose values in diabetic patients, without causing hypoglycemia or adverse events (Abrahamian et al., 2004).
Efficacy in Impaired Glucose Tolerance
Nateglinide was found to be effective in reducing postprandial hyperglycemia in subjects with impaired glucose tolerance (Saloranta et al., 2002).
Development of Nanoparticles
Optimized nateglinide-loaded ethyl cellulose nanoparticles, with improved characteristic properties, could be a promising drug delivery system (Gopi & Kannan, 2015).
Propriétés
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-OFLPRAFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040687 | |
Record name | Nateglinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Nateglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, nateglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, nateglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of nateglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Nateglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue. | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nateglinide | |
CAS RN |
105816-04-4, 105816-06-6 | |
Record name | Nateglinide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nateglinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NATEGLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.